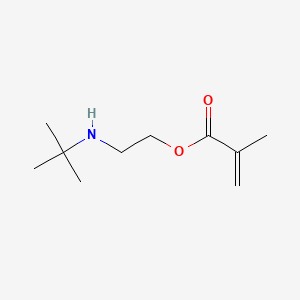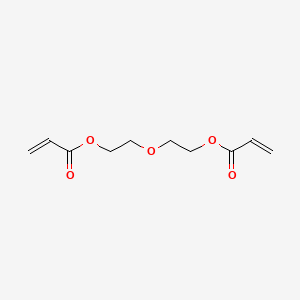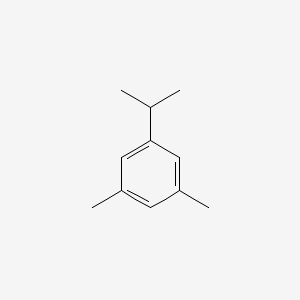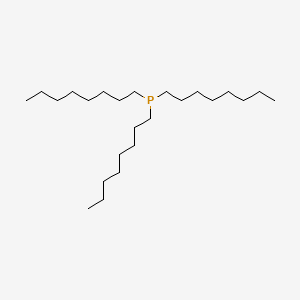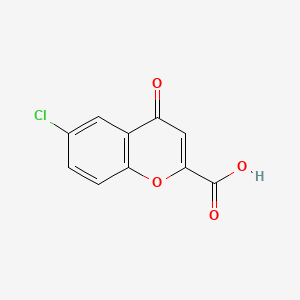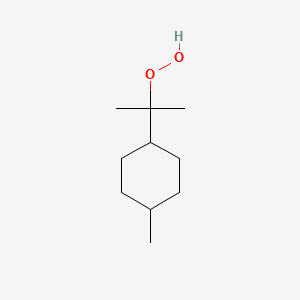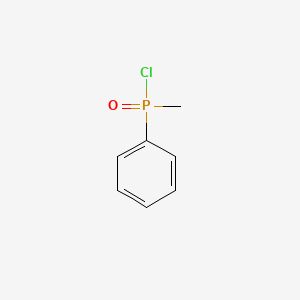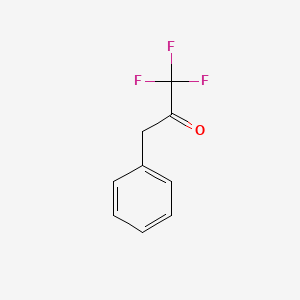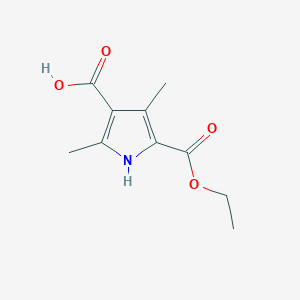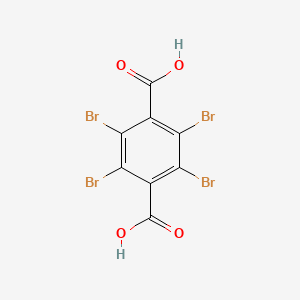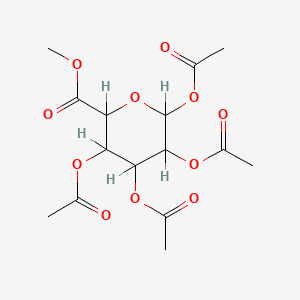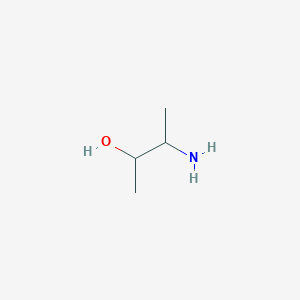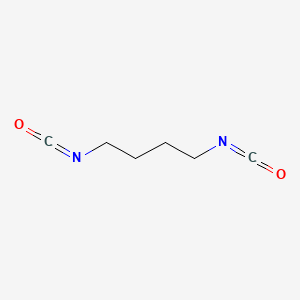
1,4-二异氰酸丁烷
描述
1,4-Diisocyanatobutane is a highly reactive compound characterized by the presence of two isocyanate groups (-NCO) separated by a butane chain. This compound is widely used as a building block in the synthesis of polyurethane-based materials due to its excellent flexibility, impact resistance, and mechanical properties .
科学研究应用
1,4-Diisocyanatobutane is utilized in various scientific research applications, including:
Tissue Engineering: As a precursor to synthesize polyurethane composites for 3D scaffolds.
Contact Lenses: As a cross-linking agent to prepare hydrogel contact lenses.
Controlled Drug Delivery: As a chain extender to synthesize polyurethanes for redox-sensitive drug release systems.
作用机制
Target of Action
1,4-Diisocyanatobutane is a highly reactive compound with two isocyanate (-NCO) groups separated by a butane chain . It primarily targets hydroxyl (-OH) and amine (-NH2) groups in other molecules, which are abundant in many biological and synthetic polymers .
Mode of Action
The isocyanate groups in 1,4-Diisocyanatobutane can react with hydroxyl and amine groups to form urethane and urea linkages, respectively . This leads to crosslinking and chain extension reactions, transforming low molecular weight compounds into high molecular weight polymers .
Biochemical Pathways
The primary pathway affected by 1,4-Diisocyanatobutane is the formation of polyurethane polymers . These polymers can be further processed or modified to yield materials with a wide range of properties, making them useful in various applications .
Pharmacokinetics
Its reactivity suggests that it would be rapidly metabolized and excreted if ingested or inhaled .
Result of Action
The molecular effect of 1,4-Diisocyanatobutane’s action is the formation of urethane or urea linkages, leading to the creation of polyurethane materials . On a cellular level, exposure to isocyanates can cause irritation and sensitization, leading to allergic reactions .
Action Environment
Environmental factors such as temperature, humidity, and the presence of other reactive groups can influence the reactivity and stability of 1,4-Diisocyanatobutane . For example, it is typically stored at low temperatures (2-8°C) to prevent premature polymerization .
生化分析
Biochemical Properties
1,4-Diisocyanatobutane can undergo reactions such as urethane formation, crosslinking, and chain extension
Cellular Effects
It is known that it can be used to synthesize polyurethane composites which can be used as 3D scaffolds for tissue engineering .
Molecular Mechanism
It is known that it can undergo reactions such as urethane formation, crosslinking, and chain extension .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diisocyanatobutane can be synthesized through the reaction of 1,4-diaminobutane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The reaction proceeds as follows:
H2N−(CH2)4−NH2+2COCl2→OCN−(CH2)4−NCO+4HCl
Industrial Production Methods
In industrial settings, the production of 1,4-Diisocyanatobutane involves the use of large-scale reactors with stringent safety measures to handle phosgene. The process includes the purification of the final product to achieve the desired purity levels, typically above 95% .
化学反应分析
Types of Reactions
1,4-Diisocyanatobutane undergoes several types of chemical reactions, including:
Urethane Formation: Reaction with alcohols to form urethanes.
Crosslinking: Reaction with polyols to form crosslinked polymers.
Chain Extension: Reaction with diols to extend polymer chains.
Common Reagents and Conditions
Alcohols: React with 1,4-Diisocyanatobutane under mild conditions to form urethanes.
Polyols: Used in the presence of catalysts to form crosslinked polymers.
Diols: React under controlled temperatures to extend polymer chains.
Major Products
Urethanes: Formed from the reaction with alcohols.
Crosslinked Polymers: Result from reactions with polyols.
Extended Polymers: Produced through chain extension reactions with diols.
相似化合物的比较
Similar Compounds
- Hexamethylene diisocyanate
- 1,4-Phenylene diisocyanate
- 1,12-Diisocyanatododecane
Uniqueness
1,4-Diisocyanatobutane is unique due to its specific chain length and reactivity, which provide a balance between flexibility and mechanical strength in polyurethane materials. Compared to hexamethylene diisocyanate, which has a longer chain, 1,4-Diisocyanatobutane offers better control over the polymer properties. Similarly, it differs from 1,4-Phenylene diisocyanate, which has an aromatic ring, by providing aliphatic flexibility .
属性
IUPAC Name |
1,4-diisocyanatobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMUAFNIIQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325552 | |
| Record name | 1,4-Diisocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-37-8 | |
| Record name | Tetramethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 510650 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4538-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=510650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diisocyanatobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


